molecular formula C18H26N4O B14418229 5-[(4-Heptoxyphenyl)methyl]pyrimidine-2,4-diamine CAS No. 80407-60-9

5-[(4-Heptoxyphenyl)methyl]pyrimidine-2,4-diamine

Cat. No.: B14418229
CAS No.: 80407-60-9
M. Wt: 314.4 g/mol
InChI Key: CIFOWUCVXDSKSU-UHFFFAOYSA-N
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Description

5-[(4-Heptoxyphenyl)methyl]pyrimidine-2,4-diamine is an organic compound belonging to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features a heptoxyphenyl group attached to the pyrimidine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Heptoxyphenyl)methyl]pyrimidine-2,4-diamine can be achieved through various synthetic routes. One common method involves the reaction of 4-heptoxybenzaldehyde with guanidine in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions typically include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

    Catalyst: Sodium ethoxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Heptoxyphenyl)methyl]pyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino groups or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

5-[(4-Heptoxyphenyl)methyl]pyrimidine-2,4-diamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(4-Heptoxyphenyl)methyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, thereby exerting its effects on cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Diamino-5-phenyl-6-ethylpyrimidine
  • 5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine
  • 6-methyl-5-[3-methyl-3-(3,4,5-trimethoxyphenyl)but-1-yn-1-yl]pyrimidine

Uniqueness

5-[(4-Heptoxyphenyl)methyl]pyrimidine-2,4-diamine is unique due to the presence of the heptoxyphenyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other pyrimidine derivatives and may contribute to its specific interactions with molecular targets.

Properties

CAS No.

80407-60-9

Molecular Formula

C18H26N4O

Molecular Weight

314.4 g/mol

IUPAC Name

5-[(4-heptoxyphenyl)methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C18H26N4O/c1-2-3-4-5-6-11-23-16-9-7-14(8-10-16)12-15-13-21-18(20)22-17(15)19/h7-10,13H,2-6,11-12H2,1H3,(H4,19,20,21,22)

InChI Key

CIFOWUCVXDSKSU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)CC2=CN=C(N=C2N)N

Origin of Product

United States

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